p-Sulfamylacetanilide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

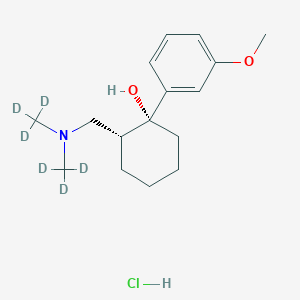

P-Sulfamylacetanilide-d4, also known as this compound, is a useful research compound. Its molecular formula is C₈H₆D₄N₂O₃S and its molecular weight is 218.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Impact and Toxicity Studies

Per- and polyfluoroalkyl substances (PFAS), such as p-Sulfamylacetanilide-d4 derivatives, are important due to their widespread use in various industrial and consumer applications. Studies have focused on understanding their environmental persistence, bioaccumulation, and potential toxicity. For instance, Andersen et al. (2008) discussed the toxicokinetics and modes of action of PFAS, emphasizing their global distribution, environmental persistence, and presence in humans and wildlife (Andersen et al., 2008). Similarly, Domingo and Nadal (2019) reviewed the human exposure to PFAS through drinking water, highlighting the significant contribution of these compounds to human exposure (Domingo & Nadal, 2019).

2. Effects on Aquatic and Wildlife Systems

Research has also been conducted on the impact of PFAS on aquatic systems and wildlife. For example, Wang et al. (2021) explored the presence of PFAS in marine mammals, indicating a risk of reproductive injury due to these substances (Wang et al., 2021). Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides in indoor and outdoor air, highlighting their occurrence and potential human exposure (Shoeib et al., 2005).

3. Ecotoxicology and Risk Assessment

Ankley et al. (2020) discussed the ecological risks of PFAS, summarizing current knowledge and suggesting approaches for future risk assessments, emphasizing the need for more comprehensive monitoring programs (Ankley et al., 2020).

4. Microbial Degradation and Environmental Fate

Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, providing insights into environmental fate and effects of these precursors, and their links to PFSAs and PFCAs (Liu & Avendaño, 2013).

Mechanism of Action

Target of Action

It is a biochemical used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with its targets in a way that allows researchers to study protein structures and functions.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, and degradation.

Pharmacokinetics

It is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

As a tool in proteomics research , it likely facilitates the study of proteins, potentially aiding in the understanding of disease mechanisms, drug targets, and therapeutic strategies.

Action Environment

It is recommended to be stored at -20°c , suggesting that temperature could be a significant factor in its stability.

Safety and Hazards

Properties

IUPAC Name |

N,2,2,2-tetradeuterio-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i1D3/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFBDHYTMYVGJ-GUEYOVJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)